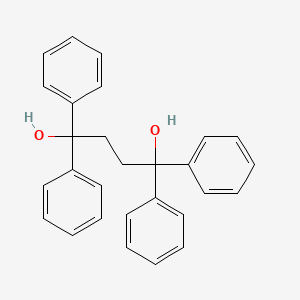
4-(Difluoromethoxy)-N-methylaniline
Overview
Description
4-(Difluoromethoxy)-N-methylaniline is an organic compound with the molecular formula C7H7F2NO . It is a clear liquid that can range in color from yellow to orange to red to brown .
Molecular Structure Analysis
The molecular structure of 4-(Difluoromethoxy)-N-methylaniline is represented by the SMILES notation NC1=CC=C(OC(F)F)C=C1 . This indicates that the molecule consists of an aniline group (a benzene ring with an attached amino group) where one of the hydrogen atoms on the benzene ring is replaced by a difluoromethoxy group.Physical And Chemical Properties Analysis
4-(Difluoromethoxy)-N-methylaniline is a clear liquid with a refractive index of 1.5035-1.5085 at 20°C . It has a molecular weight of 159.13 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Formation and Reactivity
Research has explored the formation of reactive intermediates from similar compounds, such as 4-fluoro-N-methylaniline, where flavin-containing monooxygenase 1 (FMO1) catalyzes carbon oxidation reactions coupled with defluorination. This process leads to the formation of electrophilic intermediates, which are crucial in understanding the chemical reactivity and potential applications in synthesis and drug metabolism studies (Driscoll et al., 2010).
Dielectric Properties
The dielectric properties of systems involving compounds like N-(4-n-butyloxybenzylidene)-4’-methylaniline have been studied to understand their behavior in different states. Such research is vital for applications in materials science, particularly in developing materials with specific electronic and optical properties (Syrbu et al., 2021).
Spectroscopy and Molecular Analysis
Spectroscopic studies, including Fourier Transform Infrared (FTIR) and FT-Raman analysis, have been conducted on related compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Such studies provide detailed insights into the vibrational modes, molecular structure, and interactions within molecules, which are crucial for designing new compounds with desired chemical and physical properties (Arjunan & Mohan, 2008).
Electrosynthesis and Characterization
The electropolymerization and characterization of poly(N-methylaniline), a related polymer, have been studied to understand its formation and redox behavior. These insights are essential for developing conductive polymers for use in electronic devices, sensors, and other applications (Planes et al., 2014).
Photoredox Catalysis
N-hydroxyphthalimide (NHPI) has been used as an organophotoredox catalyst in the [4+1] radical cyclization reaction of N-methylanilines with isocyanides. This process demonstrates the utility of related compounds in synthesizing complex organic structures, highlighting potential applications in organic synthesis and pharmaceutical research (Yadav & Yadav, 2016).
Safety and Hazards
Future Directions
Research on compounds similar to 4-(Difluoromethoxy)-N-methylaniline suggests potential future directions. For instance, the compound 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has been studied for its potential to reduce idiopathic pulmonary fibrosis (IPF), suggesting that related compounds may also have therapeutic potential .
properties
IUPAC Name |
4-(difluoromethoxy)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJDMOYBXCOOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592941 | |
| Record name | 4-(Difluoromethoxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638192-10-6 | |
| Record name | 4-(Difluoromethoxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



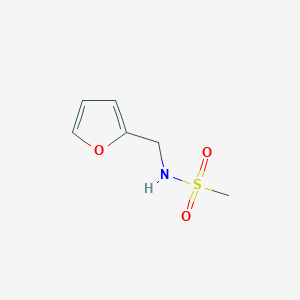
![2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3055219.png)
![Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-](/img/structure/B3055221.png)
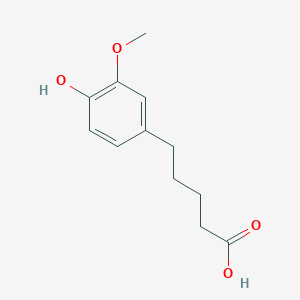

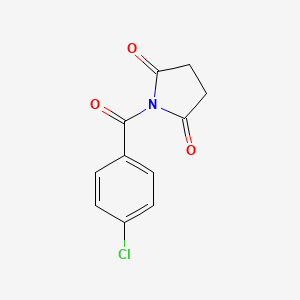
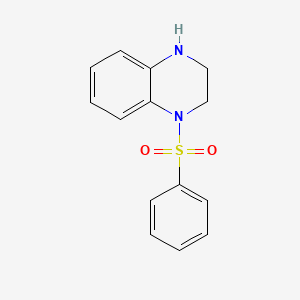
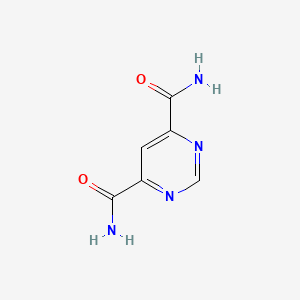

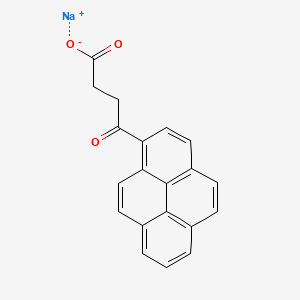

![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)
